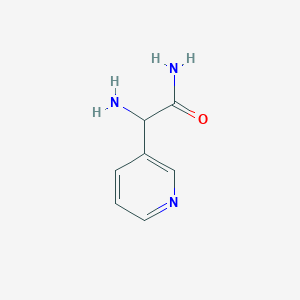

2-Amino-2-(pyridin-3-yl)acetamide

Description

Structural Context and Rationale for Investigating Alpha-Amino Pyridine (B92270) Acetamides

Significance of Alpha-Amino Carbonyl Scaffolds in Organic Synthesis and Chemical Biology

The α-amino carbonyl moiety is a privileged feature in a multitude of biologically active molecules and serves as a critical building block in organic synthesis. colab.wsnih.gov These structures are integral to a wide range of natural products and play a significant role in pharmaceutical and medicinal chemistry. colab.ws Their importance is underscored by their presence in commercial drugs, where the arrangement of an amine and a carbonyl group at the alpha position is crucial for biological activity. colab.ws

In synthetic chemistry, α-amino carbonyl compounds are indispensable intermediates. colab.wsrsc.org They are foundational for creating more complex structures such as various nitrogen-containing heterocycles and chiral 1,2-amino alcohols, which are themselves valuable as chiral auxiliaries and ligands in asymmetric synthesis. rsc.org The development of new methods for preparing α-amino carbonyls is a persistent goal in chemical synthesis, aiming to provide modular and programmable routes to this desirable C(sp3)-rich amine scaffold. nih.gov The ability to modulate the basicity of alkylamines by incorporating a proximal carbonyl group is a key strategy in drug design, as it influences critical properties like solubility, lipophilicity, and metabolic stability. nih.gov

Importance of Pyridine Heterocycles in the Design of Bioactive Molecules and Functional Materials

The pyridine ring is one of the most prevalent nitrogen-containing heterocycles in medicinal chemistry and is a core component in a significant number of FDA-approved drugs. nih.govrsc.orgresearchgate.net It is considered a "privileged scaffold" due to its consistent appearance in a diverse range of therapeutic agents. rsc.orgresearchgate.net The nitrogen atom in the pyridine ring is a key feature; it imparts basicity and polarity, and its non-bonding electron pair can participate in hydrogen bonding with biological receptors, which can significantly enhance the pharmacokinetic properties of a drug molecule. nih.gov

Replacing a phenyl ring with a pyridine ring in a drug candidate can lead to substantial improvements in biological potency. nih.gov Furthermore, the pyridine motif is known to enhance metabolic stability, permeability, and binding affinity. nih.gov Beyond pharmaceuticals, pyridine derivatives are essential in agrochemicals and the development of functional materials. rsc.org The strategic inclusion of pyridine rings is a common tactic in drug design, for instance, to improve the probability of a molecule penetrating the central nervous system (CNS). nih.gov This versatility has fueled continuous research into the synthesis and functionalization of pyridine-based compounds for a wide array of applications, including anticancer, antiviral, and antibacterial agents. chemijournal.comnih.gov

Overview of Academic Research Trajectories for Structurally Analogous Pyridine-Substituted Acetamides and Alpha-Amino Acid Derivatives

The potential research value of 2-Amino-2-(pyridin-3-yl)acetamide can be inferred from the academic and industrial investigation into its structural analogs. These studies reveal clear research trajectories focused on leveraging the unique properties of the pyridine-acetamide core for therapeutic purposes.

A significant research avenue involves the development of these compounds as antiviral agents. A notable example is the investigation of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides as noncovalent inhibitors of the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) 3CL protease. nih.govacs.orgnih.gov In this work, a multicomponent Ugi reaction was employed to rapidly generate a library of analogs, leading to the discovery of potent inhibitors. nih.gov The pyridin-3-yl group was identified as a key component occupying a specific binding pocket (S1) of the enzyme. nih.gov Similarly, another class of analogs, 2-(pyridin-3-yloxy)acetamide (B2556959) derivatives, were designed and synthesized as potential anti-HIV-1 agents. nih.gov These compounds showed moderate inhibitory activity against the HIV-1 reverse transcriptase enzyme, demonstrating the utility of the pyridine-acetamide scaffold in targeting viral enzymes. nih.gov

Another major research trajectory is in the field of oncology. Researchers have explored pyridine variants of benzoyl-phenoxy-acetamide (BPA) as potential treatments for glioblastoma, a highly aggressive form of brain cancer. nih.govresearchgate.netuj.edu.plnih.gov The rationale for incorporating the pyridine moiety was to improve physicochemical properties such as water solubility and the ability to cross the blood-brain barrier (BBB). nih.govuj.edu.pl This work led to the identification of compounds with significant glioblastoma toxicity and the ability to accumulate in brain tumor tissue at concentrations exceeding their cytotoxic levels. nih.govresearchgate.netnih.gov

The broader category of α-amino acid derivatives, which includes the title compound, is a cornerstone of medicinal chemistry research. acs.orgresearchgate.net These foundational building blocks are prevalent in a vast array of natural products, catalysts, and materials. acs.org Synthetic efforts are continuously directed toward novel methods for producing α-amino acid derivatives, including α,α-disubstituted variants, which are of high interest for creating peptides with constrained conformations and for developing new therapeutic agents. acs.orgnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9N3O |

|---|---|

Molecular Weight |

151.17 g/mol |

IUPAC Name |

2-amino-2-pyridin-3-ylacetamide |

InChI |

InChI=1S/C7H9N3O/c8-6(7(9)11)5-2-1-3-10-4-5/h1-4,6H,8H2,(H2,9,11) |

InChI Key |

BNYBLILGQIXDEE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C(C(=O)N)N |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Characterization of 2 Amino 2 Pyridin 3 Yl Acetamide

High-Resolution Spectroscopic Techniques for Molecular Structure Elucidation

High-resolution spectroscopic methods are essential for the unambiguous determination of the molecular structure of 2-Amino-2-(pyridin-3-yl)acetamide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and mass spectrometry collectively provide a complete picture of the atomic connectivity, functional groups, and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Configuration Analysis

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR would provide key structural information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The protons on the pyridine (B92270) ring would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns being characteristic of a 3-substituted pyridine ring. The single proton on the α-carbon (the methine proton, CH) would likely appear as a singlet or a broadened signal. The two protons of the primary amine (NH₂) and the two protons of the primary amide (CONH₂) would also produce distinct signals, which are often broad and can exchange with deuterium oxide (D₂O).

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The most downfield signal would correspond to the carbonyl carbon (C=O) of the amide group, typically in the range of δ 170-180 ppm. The carbons of the pyridine ring would resonate in the aromatic region (δ 120-150 ppm), and the α-carbon would appear further upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted data based on typical chemical shifts for similar functional groups and structures. NucleusAtom PositionPredicted Chemical Shift (ppm)Multiplicity¹HPyridine-H2~8.5d¹HPyridine-H4~7.8dt¹HPyridine-H5~7.4dd¹HPyridine-H6~8.6dd¹Hα-CH~4.5 - 5.0s¹HNH₂ (amine)~2.0 - 3.0br s¹HCONH₂ (amide)~7.0 - 8.0br s¹³CC=O (amide)~175¹³CPyridine Carbons~123 - 150¹³Cα-C~55 - 60

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. cardiff.ac.uk

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. The N-H stretching vibrations of the primary amine and amide groups are expected in the 3100-3500 cm⁻¹ region. The C=O stretch of the amide group (Amide I band) is a strong, prominent peak typically found around 1650-1680 cm⁻¹. aun.edu.eg The N-H bending of the amide (Amide II band) appears near 1600-1640 cm⁻¹. Vibrations associated with the pyridine ring (C=C and C=N stretching) would be observed in the 1400-1600 cm⁻¹ fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible, aromatic ring vibrations are often more intense in Raman spectra compared to IR. This technique would be particularly useful for characterizing the pyridine ring system.

Table 2: Characteristic Vibrational Frequencies for this compound Data is based on typical values for the functional groups present. Vibrational ModeFunctional GroupExpected Frequency (cm⁻¹)IntensityN-H StretchAmine & Amide3100 - 3500Medium-StrongC-H StretchAromatic/Aliphatic2900 - 3100Medium-WeakC=O Stretch (Amide I)Amide1650 - 1680StrongN-H Bend (Amide II)Amide1600 - 1640MediumC=C, C=N StretchPyridine Ring1400 - 1600Medium

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathway Studies

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Precise Molecular Mass: High-resolution mass spectrometry (HRMS) would confirm the elemental composition of this compound. For the molecular formula C₇H₉N₃O, the calculated monoisotopic mass is 151.07455 Da. uni.luuni.lu The detection of this mass would confirm the molecular formula.

Fragmentation Pathways: Under techniques like tandem mass spectrometry (MS/MS), the molecule would fragment in a predictable manner. Expected fragmentation pathways include the loss of ammonia (NH₃), the loss of the amide group (CONH₂), and cleavage of the bond between the α-carbon and the pyridine ring. The fragmentation of the pyridine ring itself would also lead to characteristic daughter ions. Studying these pathways helps to confirm the connectivity of the molecular structure. The amino group is known to influence fragmentation patterns in mass spectrometry. nih.gov

Table 3: Predicted m/z for Adducts of this compound in HRMS Data based on the molecular formula C₇H₉N₃O. uni.lu AdductFormulaPredicted m/z[M+H]⁺C₇H₁₀N₃O⁺152.08183[M+Na]⁺C₇H₉N₃NaO⁺174.06377[M+K]⁺C₇H₉N₃KO⁺190.03771[M-H]⁻C₇H₈N₃O⁻150.06727

Single-Crystal X-ray Diffraction Studies for Solid-State Structure Determination

Elucidation of Three-Dimensional Molecular Conformation and Bond Geometries

Analysis of the crystal structure would reveal the exact spatial arrangement of the pyridine ring relative to the acetamide (B32628) side chain. The key conformational features are defined by the torsion angles around the Cα-C(pyridine) and Cα-C(O) bonds. The bond lengths and angles within the molecule would be expected to conform to standard values for sp² and sp³ hybridized carbons and nitrogens. For instance, the C=O bond of the amide would be approximately 1.23 Å, while the C-N bonds of the amide and amine would be around 1.33 Å and 1.47 Å, respectively.

Table 4: Expected Bond Geometries for this compound Values based on standard bond lengths and angles from similar published crystal structures. ParameterAtoms InvolvedExpected ValueBond LengthC=O (amide)~1.23 ÅBond LengthC(O)-N (amide)~1.33 ÅBond LengthCα-N (amine)~1.47 ÅBond LengthCα-C(O)~1.52 ÅBond AngleO=C-N (amide)~122°Bond AngleN(amine)-Cα-C(O)~109.5°

Investigation of Intermolecular Interactions: Hydrogen Bonding Networks and Supramolecular Assembly

The solid-state packing of this compound would be dominated by an extensive network of hydrogen bonds. The molecule possesses multiple hydrogen bond donors (the N-H bonds of the primary amine and primary amide) and hydrogen bond acceptors (the oxygen atom of the amide carbonyl, the nitrogen of the pyridine ring, and potentially the nitrogen of the primary amine). researchgate.net

These interactions would lead to the formation of a stable, three-dimensional supramolecular architecture. nih.gov Common hydrogen bonding motifs, or synthons, would be expected. For example, the amide groups could form centrosymmetric dimers via pairs of N-H···O hydrogen bonds. The primary amine could form N-H···N or N-H···O bonds with adjacent molecules, linking these dimers into sheets or chains. The pyridine nitrogen is also a likely hydrogen bond acceptor, further extending the network. The analysis of these networks is crucial for understanding the crystal's physical properties.

Table 5: Potential Hydrogen Bonds in the Crystal Structure of this compound Donor (D)Acceptor (A)Interaction TypeExpected Supramolecular MotifAmide N-HAmide C=ON-H···ODimers, Chains, SheetsAmine N-HAmide C=ON-H···OCross-linking of motifsAmine N-HPyridine NN-H···NLinking of molecules into chainsAmide N-HPyridine NN-H···NLinking of molecules into chains

Detailed Analysis of Crystal Packing and Polymorphism in this compound Remains Elusive in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases and chemical literature, detailed experimental data on the crystal packing arrangements and potential polymorphism of the chemical compound this compound is not publicly available. As a result, a thorough analysis based on published crystallographic data, such as unit cell parameters, space group, and intermolecular interactions, cannot be provided at this time.

The study of crystal packing is fundamental to understanding the solid-state properties of a compound. It involves the analysis of how individual molecules are arranged in a crystal lattice and the nature of the intermolecular forces that govern this arrangement. For a molecule like this compound, which possesses a pyridine ring, an amide group, and an amino group, one would anticipate a rich network of intermolecular interactions. These would likely include:

Hydrogen Bonding: The primary amine (-NH2) and the amide (-CONH2) groups are excellent hydrogen bond donors and acceptors. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor. These interactions are expected to play a crucial role in the formation of a stable, three-dimensional crystal lattice.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical and chemical properties, including solubility, melting point, and stability. The investigation into the potential polymorphic forms of this compound would require specific experimental studies, such as crystallization under various conditions and characterization by techniques like X-ray diffraction and thermal analysis. Such studies have not been identified in the public domain.

While general principles of crystallography allow for predictions about the types of interactions that might be present, a definitive and scientifically rigorous analysis of the crystal packing and polymorphism of this compound is contingent upon the availability of experimental structural data.

Computational Chemistry and Theoretical Investigations of 2 Amino 2 Pyridin 3 Yl Acetamide

Quantum Chemical Studies for Electronic Structure and Reactivity Profiling

Quantum chemical studies are fundamental in predicting the intrinsic properties of a molecule. These computational methods solve the Schrödinger equation for a given molecular structure, providing detailed information about its electronic distribution and energetic landscape.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like 2-Amino-2-(pyridin-3-yl)acetamide, DFT calculations would be employed to determine its most stable three-dimensional conformation (geometry optimization). This process finds the arrangement of atoms that corresponds to the lowest energy state. Once the optimized geometry is obtained, various electronic properties such as total energy, dipole moment, and the distribution of electrostatic potential can be calculated. These properties are essential for understanding the molecule's polarity and how it might interact with its environment.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity Insights

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule will be more reactive. For this compound, this analysis would pinpoint the likely sites for electrophilic and nucleophilic attack, providing a theoretical basis for its reactivity.

Molecular Modeling for Understanding Ligand-Target Interactions

Molecular modeling techniques are instrumental in drug discovery and development, allowing researchers to simulate how a potential drug molecule (a ligand) might interact with a biological target, such as a protein or enzyme.

Molecular Docking Simulations for Predicting Binding Modes and Affinities with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations would be used to place the molecule into the active site of a specific biological target. The results would predict the binding mode, identifying key interactions like hydrogen bonds and hydrophobic contacts. Furthermore, scoring functions are used to estimate the binding affinity, which helps to rank its potential efficacy as an inhibitor or activator of the target.

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior in Simulated Environments

Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. By simulating the movements of atoms and molecules, MD can explore the conformational flexibility of this compound and the stability of its complex with a biological target in a simulated physiological environment (e.g., in water). This method offers deeper insights than static docking, assessing how the binding interactions hold up over time and how the ligand and protein adapt to each other's presence.

Future computational research on this compound would be invaluable for elucidating its chemical properties and biological potential.

Structure-Activity Relationship (SAR) Prediction through In Silico Methodologies

The prediction of the structure-activity relationship (SAR) of this compound and its derivatives can be effectively carried out using a variety of computational methods. These approaches are essential for identifying the key molecular features that govern the compound's interaction with a biological target and for predicting the activity of novel, structurally related compounds.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target. A pharmacophore model for this compound would typically be developed based on the structures of known active compounds or the binding site of a target protein.

A hypothetical pharmacophore model for a series of pyridine-based compounds, including this compound, might include features such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), aromatic rings (AR), and hydrophobic (HY) centers. The pyridine (B92270) ring itself can act as a hydrogen bond acceptor, while the amino and acetamide (B32628) groups can serve as both hydrogen bond donors and acceptors.

Table 1: Hypothetical Pharmacophoric Features for a Pyridine-Based Scaffold

| Feature Type | Potential Origin in this compound |

| Hydrogen Bond Acceptor (HBA) | Pyridine nitrogen, Carbonyl oxygen of the acetamide |

| Hydrogen Bond Donor (HBD) | Amino group, Amide N-H |

| Aromatic Ring (AR) | Pyridine ring |

| Positive Ionizable (PI) | Amino group |

Once a pharmacophore model is established, it can be used as a 3D query in virtual screening to search large chemical databases for novel compounds that match the pharmacophoric features. This approach allows for the rapid identification of potential hits with diverse chemical scaffolds that are predicted to have the desired biological activity. The process of pharmacophore-based discovery of substituted pyridines has been successfully applied to identify novel dopamine (B1211576) transporter (DAT) inhibitors nih.gov. In such studies, a pharmacophore model is generated from known active ligands, and this model is then used to screen databases for new potential inhibitors nih.gov.

Virtual screening campaigns can be performed against databases of commercially available compounds or custom-designed virtual libraries. The hits obtained from virtual screening are then typically subjected to further computational analysis, such as molecular docking, to refine the selection before proceeding to experimental validation. This integrated approach has been shown to be effective in discovering new drug candidates for various targets nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with the observed activity.

For a series of compounds related to this compound, a QSAR study would involve the generation of a dataset of molecules with varying substituents on the pyridine ring or the acetamide moiety, along with their corresponding biological activities (e.g., IC50 values). A variety of molecular descriptors can be calculated, including:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the 3D shape and size of the molecule.

Electronic descriptors: These describe the electronic properties, such as partial charges and dipole moments.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule.

QSAR models are valuable for predicting the activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates. Studies on aminopyridine derivatives have demonstrated the utility of QSAR in identifying potent inhibitors of various protein kinases researchgate.net. For instance, 2D-QSAR studies on aminopyridine-based JNK inhibitors have been used to construct models that can screen for potent inhibitors researchgate.net.

Table 2: Example of Descriptors Used in a Hypothetical QSAR Model for Pyridine Derivatives

| Descriptor Class | Example Descriptor | Potential Relevance to Activity |

| Electronic | Dipole Moment (µ) | Influences long-range interactions with the target. |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

| Quantum Chemical | HOMO/LUMO Energies | Indicates chemical reactivity and stability. tandfonline.com |

| Hydrophobic | LogP | Affects membrane permeability and binding to hydrophobic pockets. |

The development of a robust QSAR model requires a sufficiently large and diverse dataset of compounds. The predictive power of the model is assessed through internal and external validation techniques. Once validated, the QSAR model can be used to guide the design of new analogs of this compound with potentially improved activity. For example, a QSAR model might suggest that introducing electron-withdrawing groups at a specific position on the pyridine ring could enhance biological activity. Such predictive models are instrumental in accelerating the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally chemrevlett.com.

Biological Activity and Mechanistic Pathways of 2 Amino 2 Pyridin 3 Yl Acetamide and Analogues

Enzyme Inhibition Studies and Mechanistic Insights (Based on Analogue Research)

Analogues of 2-Amino-2-(pyridin-3-yl)acetamide have demonstrated notable capabilities in modulating the activity of several key enzymes through various mechanisms.

Modulation of Glycosidase Enzyme Activity and Kinetic Analysis (e.g., Alpha-Glucosidase)

The inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes, as it delays carbohydrate digestion and reduces postprandial hyperglycemia. researchgate.net Analogues of this compound have been investigated as potential α-glucosidase inhibitors.

A series of novel 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide (B32628) derivatives showed moderate to excellent in vitro α-glucosidase inhibitory activity, with IC₅₀ values ranging from 111 to 673 µM, compared to the standard drug acarbose (B1664774) (IC₅₀ of 750 µM). researchgate.net Kinetic analysis of the most potent compound in this series revealed a competitive mode of inhibition. researchgate.net

Similarly, thiourea (B124793) derivatives based on 3-aminopyridin-2(1H)-ones have been synthesized and evaluated for their α-glucosidase inhibitory action. mdpi.com One of the most active compounds, 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea, exhibited an IC₅₀ value of 9.77 mM, surpassing the activity of acarbose (IC₅₀ = 11.96 mM). mdpi.com Another analogue, 1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea, showed comparable activity to acarbose with an IC₅₀ of 12.94 mM. mdpi.com Kinetic studies help to elucidate the nature of this inhibition, indicating how these compounds interact with the enzyme's active site. nih.govresearchgate.net

Table 1: α-Glucosidase Inhibitory Activity of this compound Analogues

| Compound Name | IC₅₀ Value | Inhibition Mode | Reference |

|---|---|---|---|

| 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide (analogue 5e) | 111 ± 12 µM | Competitive | researchgate.net |

| 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea (analogue 9a) | 9.77 mM | Not specified | mdpi.com |

| 1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea (analogue 9c) | 12.94 mM | Not specified | mdpi.com |

| Acarbose (Standard) | 750 ± 9 µM / 11.96 mM | Not applicable | researchgate.netmdpi.com |

Inhibition of Oxidoreductases (e.g., Tyrosinase, Lipoxygenase) and Their Molecular Basis

Tyrosinase is a key copper-containing enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in cosmetics and for treating hyperpigmentation disorders. nih.govmdpi.com Research has shown that pyridine-containing analogues can effectively inhibit this enzyme.

A novel series of 1,3-diphenylurea (B7728601) derivatives featuring a halo-pyridine moiety were synthesized and demonstrated excellent human tyrosinase inhibition. nih.gov One of the most potent derivatives displayed an IC₅₀ value of 3.5 ± 1.2 μM, which is approximately five times more potent than the standard inhibitor, kojic acid (IC₅₀ of 17.3 μM). nih.gov Molecular docking studies suggest these inhibitors bind to the enzyme's active site. nih.gov

Furthermore, indole-thiourea derivatives have been designed as tyrosinase inhibitors. mdpi.com Compound 4b from this series showed significant inhibitory activity with an IC₅₀ of 5.9 ± 2.47 μM, outperforming kojic acid (IC₅₀ = 16.4 ± 3.53 μM). mdpi.com Kinetic studies revealed a competitive inhibition mechanism, and molecular docking indicated strong binding to both mushroom and human tyrosinase-related proteins. mdpi.com The molecular basis for the inhibition by these analogues often involves chelation with the copper ions in the tyrosinase active site and interactions with key amino acid residues. mdpi.comresearchgate.net

Table 2: Tyrosinase Inhibitory Activity of this compound Analogues

| Compound Class/Name | Target Enzyme | IC₅₀ Value | Reference |

|---|---|---|---|

| Pyridine (B92270) based 1,3-diphenylurea derivative (5a) | Human Tyrosinase | 3.5 ± 1.2 μM | nih.gov |

| Indole-thiourea derivative (4b) | Mushroom Tyrosinase | 5.9 ± 2.47 μM | mdpi.com |

| Kojic Acid (Standard) | Human/Mushroom Tyrosinase | 17.3 μM / 16.4 ± 3.53 μM | nih.govmdpi.com |

Reactivation Mechanisms of Cholinesterase Enzymes (e.g., Acetylcholinesterase)

Organophosphorus compounds (OPs), used as pesticides and nerve agents, cause toxicity by irreversibly inhibiting acetylcholinesterase (AChE). nih.gov The primary treatment involves reactivators, typically pyridinium (B92312) oximes, that restore enzyme function. nih.govresearchgate.net The mechanism involves the oxime group acting as a strong nucleophile, attacking the phosphorus atom of the OP compound bound to the serine residue in the AChE active site. nih.govtandfonline.com This cleaves the phosphate-enzyme bond, regenerating the active enzyme. nih.gov

Analogues of this compound, specifically bis-quaternary 2-(hydroxyimino)-N-(pyridin-3-yl) acetamide derivatives (HNK series), have been evaluated for their ability to reactivate AChE inhibited by nerve agents like sarin (B92409), soman, and tabun. researchgate.netresearchgate.net In vivo studies in mice demonstrated that these HNK oximes, in combination with atropine, offered significant protection against sarin poisoning and effectively reactivated inhibited AChE in both brain and serum. researchgate.net The efficacy of these reactivators is highly dependent on their molecular structure, including the position of the oxime group on the pyridine ring and the nature of the connecting linker in bis-pyridinium compounds. nih.govtandfonline.com For instance, research suggests that having the oxime group at the ortho position to the pyridinium center enhances reactivation efficiency. nih.gov

Antiviral Mechanisms of Action (Based on Analogue Research)

The structural framework of this compound has been utilized to develop potent antiviral agents.

Inhibition of Viral Assembly Processes: In Vitro Studies and Structural Basis (e.g., HBV Capsid Assembly)

The hepatitis B virus (HBV) capsid, composed of core protein (Cp), is essential for viral replication and maturation, making it an attractive drug target. nih.govmdpi.com Capsid assembly modulators (CAMs) are compounds that interfere with this process. mdpi.commdpi.com

A novel class of HBV capsid assembly inhibitors based on the 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide scaffold has been identified. nih.gov Structure-based drug design, using X-ray crystallographic data of the HBV core protein, predicted that these compounds would bind with high affinity to a groove in the Cp dimer. nih.gov In vitro assembly assays and cell culture tests confirmed that these chemicals inhibit capsid formation. nih.gov These inhibitors disrupt the normal, finely-tuned allosteric process of capsid assembly, which is crucial for the encapsidation of the viral genome. nih.govmdpi.com By binding to the interface between Cp dimers, they can induce the formation of aberrant, non-functional capsids or prevent assembly altogether. plos.orgnih.gov

Antiproliferative Mechanisms in Cellular Systems (Based on Analogue Research)

The search for new anticancer agents has led to the investigation of various heterocyclic compounds, including derivatives related to this compound.

Studies on 2-aminothiazole (B372263) derivatives have shown antiproliferative activity against a range of human cancer cell lines. nih.gov For example, certain 2-(alkylamido)thiazole analogues exhibited IC₅₀ values of 4-8 µM, while arylamido derivatives showed a remarkable increase in activity with IC₅₀ values in the range of 0.2-1 µM. nih.gov

Similarly, new acridine-thiosemicarbazone derivatives have been synthesized and evaluated for their antiproliferative activity. mdpi.com Derivatives with specific substitutions showed moderate activity against colon (HCT116) and liver (HepG2) cancer cell lines, with IC₅₀ values between 21.28 and 28.46 µM. mdpi.com The proposed mechanism for some of these compounds involves the inhibition of Topoisomerase IIα, an enzyme crucial for DNA replication in rapidly proliferating cancer cells. mdpi.com Pyridine variants of Benzoyl-Phenoxy-Acetamide have also demonstrated significant toxicity against glioblastoma cells, with IC₅₀ values as low as 0.59 µM. nih.gov

Table 3: Antiproliferative Activity of Related Analogues

| Compound Class | Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| 2-Arylamido-thiazole analogue | Various cancer cell lines | 0.2 - 1 µM | nih.gov |

| Acridine-thiosemicarbazone derivative (DL-08) | HepG2 (Liver Cancer) | 21.28 µM | mdpi.com |

| Acridine-thiosemicarbazone derivative (DL-07) | HCT116 (Colon Cancer) | 28.46 µM | mdpi.com |

| Pyridine variant of Benzoyl-Phenoxy-Acetamide (HR68) | Glioblastoma | 1.17 µM | nih.gov |

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Lines

The induction of apoptosis (programmed cell death) and cell cycle arrest are key mechanisms through which anticancer agents exert their effects. Research on analogues of this compound has demonstrated their potential in these areas.

For instance, new derivatives of 3-cyano-2-substituted pyridines have been synthesized and evaluated for their in vitro anticancer activities. One notable derivative, a benzohydrazide (B10538) compound, induced significant growth inhibition in the MCF-7 human breast cancer cell line with an IC₅₀ value of 2 μM, while showing lower cytotoxicity towards normal breast epithelial cells. nih.gov This suggests a degree of selectivity for cancer cells. The study indicated that the anticancer activity of these cytotoxic therapies is often based on their ability to induce cell death programs like apoptosis. nih.gov

Similarly, pyoluteorin, another related compound, has been shown to inhibit the proliferation of MDA-MB-231 human triple-negative breast cancer cells by arresting the cell cycle at the G₂/M phase and inducing caspase-3-dependent apoptosis through the mitochondrial pathway. nih.gov Genistein, a soy-derived isoflavone, has also been reported to induce G2/M phase cell cycle arrest and apoptosis in human bladder cancer T24 cells. mdpi.com Furthermore, studies on spiropyrazoline oxindole (B195798) small molecules, which are dual inhibitors of MDM2/4-p53 protein-protein interactions, have shown that the most active compounds induce cell death via apoptosis and control cell growth by targeting the G0/G1 cell cycle checkpoint in a concentration-dependent manner in SJSA-1 cells. nih.gov

The table below summarizes the effects of some pyridine-containing analogues on cell cycle progression in different cancer cell lines.

| Compound/Analogue | Cancer Cell Line | Effect on Cell Cycle | Key Findings |

| Benzohydrazide derivative of 3-cyanopyridine | MCF-7 (Breast Cancer) | Growth Inhibition | Induced apoptosis with an IC₅₀ of 2 μM. nih.gov |

| Pyoluteorin | MDA-MB-231 (Triple-Negative Breast Cancer) | G₂/M Arrest | Induced caspase-3-dependent apoptosis. nih.gov |

| Genistein | T24 (Bladder Cancer) | G₂/M Arrest | Mediated by the ROS-dependent PI3k/Akt signaling pathway. mdpi.com |

| Spiropyrazoline oxindoles | SJSA-1 (Osteosarcoma) | G₀/G₁ Arrest | Induced apoptosis in a concentration-dependent manner. nih.gov |

Modulation of Key Signaling Pathways and Molecular Targets (e.g., EGFR, p53-MDM2)

The p53 tumor suppressor protein is a critical regulator of cell cycle and apoptosis, and its activity is often suppressed in cancer cells through interaction with negative regulators like MDM2. mdpi.com Disrupting the p53-MDM2 interaction is a promising strategy for cancer therapy.

While direct evidence for this compound is unavailable, research on other small molecules highlights the potential for targeting this pathway. For example, peptides derived from the MDM2-binding domain of p53 have been shown to be selectively cytotoxic to transformed cells. nih.gov Furthermore, the development of spiropyrazoline oxindole small molecules as dual inhibitors of both MDM2-p53 and MDM4-p53 interactions has been a significant area of research. nih.gov These inhibitors have demonstrated the ability to reactivate the p53 pathway, leading to apoptosis and cell cycle arrest in cancer cells overexpressing MDM2 and/or MDM4. nih.gov

One study focused on imidazoline-based compounds as p53-MDM2 inhibitors, which led to the significant upregulation of p53 and p53-inducible proteins in several human cancer cell lines. mdpi.com Another study developed a series of 2-isoxazol-3-yl-acetamide analogues that were found to be inhibitors of Heat Shock Protein 90 (HSP90), which in turn can affect the stability and function of proteins involved in cancer progression. nih.gov

Other Biologically Relevant Interactions (Based on Analogue Research)

Analogues of this compound have been investigated as ligands in various assays. For instance, a novel family of 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide derivatives were identified as inhibitors of hepatitis B virus (HBV) capsid assembly. nih.gov These compounds were predicted to have a high affinity for a groove structure in the HBV core protein, and their inhibitory effects were confirmed through in vitro assembly assays. nih.gov

Additionally, 2-(pyridin-3-yloxy)acetamide (B2556959) derivatives have been designed and evaluated as potential anti-HIV-1 agents, with some compounds showing moderate inhibitory activities against the wild-type HIV-1 strain. nih.gov These studies often involve molecular docking to investigate the binding modes of the compounds within the target protein's binding pocket. nih.gov

Several studies have explored the antioxidant and antibacterial properties of pyridine and acetamide derivatives.

Antioxidant Activity: Research on flavonoid acetamide derivatives has shown that structural modifications can significantly impact their antioxidant properties. mdpi.com The antioxidant activity, often measured by assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, is influenced by the substitution pattern on the flavonoid backbone. mdpi.com Another study reported the antioxidant properties of a series of thiazolidinones and thiazinanones, with one thiazinanone derivative showing excellent radical scavenging activity in both DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests. nih.gov

The table below presents the antioxidant activity of some acetamide derivatives.

| Compound/Analogue Class | Assay | Key Findings |

| Flavonoid acetamide derivatives | DPPH | Antioxidant activity is dependent on the substitution pattern. mdpi.com |

| Thiazinanone derivative | DPPH, ABTS | Showed the best radical scavenging activity in both assays. nih.gov |

| N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | ABTS | Exhibited moderate antioxidant activity. acs.org |

Antibacterial Activity: The antibacterial potential of various acetamide derivatives has been a subject of investigation. A series of 2-amino-N-(p-Chlorophenyl) acetamide derivatives showed moderate to high activity against bacterial strains such as Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. irejournals.com Similarly, novel acetamide derivatives of 2-mercaptobenzothiazole (B37678) exhibited significant antibacterial activity, with some compounds showing efficacy comparable to the standard drug levofloxacin. nih.gov The antibacterial activity of 3-(pyridine-3-yl)-2-oxazolidinone derivatives has also been evaluated, with several compounds demonstrating strong activity against Gram-positive bacteria. nih.gov

The following table summarizes the antibacterial activity of selected acetamide analogues.

| Compound/Analogue Class | Tested Against | Key Findings |

| 2-amino-N-(p-Chlorophenyl) acetamide derivatives | A. baumannii, P. aeruginosa, S. aureus | Moderate to high antibacterial activity. irejournals.com |

| 2-Mercaptobenzothiazole acetamide derivatives | Gram-positive and Gram-negative bacteria | Some compounds comparable to levofloxacin. nih.gov |

| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria | Strong activity similar to linezolid. nih.gov |

| Amino and acetamidoaurones | Gram-positive and Gram-negative bacteria, fungi | Identified several active compounds against a range of microbes. mdpi.com |

Structure Activity Relationship Sar Principles and Rational Derivative Design for the Pyridine Acetamide Motif

Systemic Exploration of Structural Modifications on Biological Activity and Specificity

Systematic investigation into how structural changes affect biological activity is a cornerstone of drug discovery. For the pyridine-acetamide motif, this involves modifying the pyridine (B92270) ring, the alpha-carbon, and the amide nitrogen to probe interactions with biological targets.

The electronic properties and placement of substituents on the pyridine ring can dramatically alter the biological activity of the entire molecule. mdpi.com The nitrogen atom within the pyridine ring itself imparts specific properties, but further substitutions provide a powerful tool for optimization.

Research on various pyridine-containing compounds has revealed several key principles:

Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of substituents significantly impacts target interaction. For instance, in a series of 9-(pyridin-2'-yl)-aminoacridines, the addition of electron-withdrawing groups to the pyridine ring was found to enhance the molecule's interaction with double-stranded DNA. nih.gov This enhancement is likely due to the stabilization of cationic character at physiological pH, which strengthens the electrostatic attraction to the DNA phosphate (B84403) backbone. nih.gov Conversely, the presence of electron-donating groups like methoxyl (-OCH3) and amino (-NH2) has been shown to enhance the antiproliferative activity of certain pyridine derivatives. mdpi.com

Positional Isomerism: The position of substituents is critical. Studies on N-(pyridin-3-yl)-2-amino-isonicotinamides, investigated as Glycogen Synthase Kinase-3 (GSK-3) inhibitors, involved extensive exploration of substitutions at the 4- and 5-positions of the pyridine ring. nih.govresearchgate.net Similarly, research into other pyridine derivatives highlighted the beneficial effect of having a methyl substituent at the 4- or 5-position. researchgate.net In another context, adding a hydrophobic trifluoromethyl group to the 3-position of a pyridine ring connected to a carboxamide resulted in improved anti-diabetic activity. jchemrev.com

Steric Effects: The size and bulkiness of substituents can also play a major role. The introduction of bulky groups can sometimes lead to lower biological activity, whereas smaller groups may be better tolerated within a target's binding pocket. mdpi.comnih.gov For example, in one study on oxazolidinone derivatives, it was speculated that only a small acetyl group could be tolerated at a specific position, suggesting a narrow binding pocket. nih.gov However, strategic placement of larger groups can also induce selectivity.

Halogenation: Introducing halogen atoms, particularly fluorine, is a common strategy in medicinal chemistry to modulate activity. The introduction of a fluorine atom into the B-ring of certain 3-(pyridine-3-yl)-2-oxazolidinone derivatives resulted in a significant increase in antibacterial activity. nih.gov

The table below summarizes the observed effects of pyridine ring substitutions on the activity of various pyridine-based compounds.

| Substituent Type | Position | Observed Effect | Compound Class Example | Reference(s) |

| Electron-Withdrawing Groups | Pyridine Ring | Enhanced DNA Interaction | 9-(Pyridin-2'-yl)-aminoacridines | nih.gov |

| Methyl (-CH3) | 4- or 5-position | Beneficial for Activity | Pyridine Derivatives | researchgate.net |

| Trifluoromethyl (-CF3) | 3-position | Improved Anti-diabetic Activity | Pyridinecarboxamides | jchemrev.com |

| Fluorine (-F) | B-ring (adjacent) | Increased Antibacterial Activity | 3-(Pyridine-3-yl)-2-oxazolidinones | nih.gov |

| Methoxyl (-OCH3), Amino (-NH2) | Various | Enhanced Antiproliferative Activity | Pyridine Derivatives | mdpi.com |

Modifications to the acetamide (B32628) portion of the scaffold, specifically at the alpha-carbon (the carbon adjacent to the carbonyl group) and the amide nitrogen, are equally important for defining the biological profile of the molecule.

Alpha-Carbon Substitution: The alpha-carbon is a key pivot point in the scaffold. In a study of 2-aryl-2-(pyridin-2-yl)acetamides, derived from the antiarrhythmic drug Disopyramide, this position was a focal point for derivatization. bris.ac.uk The nature of the substituent at this position directly influences the molecule's three-dimensional shape and its ability to fit into a binding site.

Amide Nitrogen Substitution: The amide nitrogen and its substituents are crucial for establishing hydrogen bonds and other interactions with target proteins. In the development of GSK-3 inhibitors based on an isonicotinamide (B137802) scaffold, extensive structural variations around the amide group were explored, leading to analogs with greatly improved potency in lowering hyperphosphorylated tau protein, a hallmark of Alzheimer's disease. nih.govresearchgate.net Similarly, in a series of imidazo[1,2-a]pyridine (B132010) derivatives, N-substituted aryl/alkyl moieties were shown to be critical for activity in lowering glucose levels in diabetic rats. jchemrev.com The effect of making simultaneous modifications at different positions is not always additive, suggesting a complex interplay between different parts of the molecule in recognizing the target site. nih.gov

Rational Design and Synthesis of Novel Analogues for Enhanced Potency and Selectivity

Rational drug design leverages the understanding of SAR to create new molecules with superior properties. This process often involves a combination of computational modeling and chemical synthesis. nih.govnih.gov

The process typically begins with a "lead compound," which could be a molecule like 2-Amino-2-(pyridin-3-yl)acetamide, identified from a screening campaign. Structure-based design then uses techniques like X-ray crystallography or molecular docking to visualize how the lead compound binds to its target. ijper.orgmdpi.com This information allows medicinal chemists to design new analogues with modifications predicted to improve binding affinity and selectivity. nih.gov

For example, starting from a natural product lead, a rational design approach utilizing 3D molecular similarity and electrostatic complementary methods led to a remarkable 7400-fold increase in potency for a series of Dipeptidyl Peptidase 4 (DPP-4) inhibitors. nih.gov In another case, structure-based design and optimization of DMPK (Drug Metabolism and Pharmacokinetics) properties resulted in a novel, orally bioavailable PI3Kβ inhibitor with potent in vivo effects. researchgate.net

Key strategies in rational design include:

Bioisosterism: Replacing a functional group with another that has similar physical or chemical properties to enhance a desired pharmacological property without making a drastic structural change. nih.gov

Molecular Hybridization: Combining structural features from two or more different pharmacophores to create a new hybrid molecule with an improved biological profile. nih.gov

Scaffold Hopping: Replacing the central core of a molecule while maintaining the orientation of key binding groups, often leading to novel intellectual property and improved properties. nih.gov

Once designed, these novel analogues are synthesized in the laboratory. The synthesis of pyridine-acetamide derivatives can often be achieved through established synthetic pathways, which are adapted to incorporate the desired novel substituents. bris.ac.uk

Development of Targeted Libraries and High-Throughput Screening Approaches

To efficiently explore the vast chemical space around the pyridine-acetamide motif, researchers develop targeted libraries of compounds. nih.gov Unlike diverse libraries, targeted libraries are collections of molecules designed and synthesized based on SAR data for a specific biological target or family of targets. nih.gov

The synthesis of these libraries is often accelerated using high-throughput synthesis techniques, such as combinatorial chemistry, which allows for the rapid creation of thousands of related compounds. rsc.orgjrank.org

These libraries are then evaluated using high-throughput screening (HTS). HTS employs automation and sensitive detection methods to rapidly test thousands of compounds for their ability to interact with a biological target. nih.govjrank.org This approach allows for the rapid identification of "hits"—compounds that show activity in the assay. These hits then become the starting points for more focused SAR studies and lead optimization. researchgate.net The quality of the screening library is crucial and directly determines the success of HTS campaigns. nih.gov

The development of robust and efficient chemical strategies, such as the "click chemistry" platform for creating azide (B81097) libraries, facilitates the high-throughput synthesis and subsequent screening of diverse chemical libraries to identify novel enzyme inhibitors. rsc.org

Conclusion and Future Research Directions for 2 Amino 2 Pyridin 3 Yl Acetamide

Summary of Key Academic Contributions and Identification of Knowledge Gaps

A comprehensive review of the existing scientific literature indicates that 2-Amino-2-(pyridin-3-yl)acetamide is a largely uninvestigated compound. There are no significant academic publications detailing its synthesis, properties, or applications. This absence of direct research constitutes a major knowledge gap. The academic contributions in related areas, however, suggest a promising future for this molecule. For instance, the pyridine (B92270) moiety is a cornerstone in medicinal chemistry and materials science, valued for its ability to engage in hydrogen bonding and its basic nature. nih.gov Similarly, amino acid amide structures are fundamental building blocks in biological systems and have been explored for their therapeutic potential. mdpi.comnih.gov

The primary knowledge gap, therefore, is the complete lack of empirical data for this compound. Its fundamental physicochemical properties, spectroscopic signature, and crystalline structure remain to be determined. Furthermore, its biological activity profile and potential as a ligand in catalysis or as a monomer in polymer chemistry are entirely unexplored. Future research should prioritize the synthesis and basic characterization of this compound to fill this void and provide a foundation for more advanced studies.

Emerging Synthetic Methodologies and Novel Chemical Transformations

While a specific synthesis for this compound is not documented, several emerging synthetic methodologies for related structures could be readily adapted. For the synthesis of the aminopyridine core, multicomponent reactions (MCRs) offer an efficient and atom-economical approach. nih.gov For instance, a one-pot reaction involving a suitable pyridine precursor, an amine, and a cyanide source could potentially construct the 2-aminopyridine (B139424) framework. nih.gov Another avenue for the formation of the amide bond is the use of novel catalytic systems. Borane-pyridine complexes have been shown to be effective catalysts for the direct amidation of carboxylic acids and amines under mild conditions, presenting a viable strategy for the final step in the synthesis of this compound. mdpi.com

Furthermore, novel chemical transformations could be explored using this compound as a starting material. The amino group could be a handle for further functionalization, such as the introduction of alkyl or aryl substituents. nih.gov The pyridine nitrogen also offers a site for chemical modification, including N-oxidation, which can be a precursor for further reactions. nih.gov The development of such transformations would not only expand the chemical space around this core structure but also enable the synthesis of a library of derivatives for screening in various applications.

Integration of Advanced Computational Approaches for Predictive Design and Mechanistic Understanding

In the absence of experimental data, advanced computational approaches can provide initial insights into the properties and potential of this compound. Density Functional Theory (DFT) calculations could be employed to predict its molecular geometry, electronic structure, and spectroscopic properties. acs.orgmdpi.com Such studies can also elucidate the frontier molecular orbitals (HOMO and LUMO), providing a theoretical basis for its reactivity and potential as an electronic material. mdpi.com

Molecular docking simulations represent another powerful computational tool, particularly for predicting the biological activity of this compound. By docking the molecule into the active sites of various enzymes or receptors, researchers can identify potential biological targets. For example, given that some pyridine-amide derivatives have shown promise as antifungal agents by targeting enzymes like squalene (B77637) cyclooxygenase (SE) and 14α-demethylase (CYP51), similar in silico screening could guide the experimental validation of this compound's bioactivity. nih.gov Furthermore, computational studies can be instrumental in understanding the mechanism of potential catalytic reactions involving this compound.

New Frontiers in the Elucidation of Biological Mechanisms and Potential Academic Applications

The structural motifs within this compound suggest several frontiers for biological investigation. Pyridine-based compounds have a long history in drug discovery, with derivatives exhibiting a wide range of biological activities, including antibacterial, antiviral, and anticancer properties. nih.govmdpi.comresearchgate.net The presence of the amino acid amide scaffold could impart favorable pharmacokinetic properties and potential for specific interactions with biological macromolecules.

Future research could explore the potential of this compound and its derivatives as inhibitors of enzymes implicated in various diseases. For example, pyridine-based zinc (II) amide carboxylates have been investigated for their potential in managing Alzheimer's disease by inhibiting cholinesterases. nih.gov The thiosemicarbazone derivatives of aminopyridines have also shown potent activity as inhibitors of ribonucleotide reductase, an important target in cancer therapy. nih.gov A systematic screening of this compound against a panel of biologically relevant targets could uncover novel therapeutic leads.

Exploration of Interdisciplinary Applications Beyond Chemical Biology (e.g., catalysis, advanced materials)

The applications of this compound are not limited to the biological realm. Its structure is well-suited for interdisciplinary applications in catalysis and materials science. The pyridine and amide groups can act as effective ligands for metal ions, making this compound a candidate for the development of novel catalysts. Pyridylidene amides (PYAs) have emerged as electronically flexible ligands in transition-metal catalysis, finding application in reactions such as transfer hydrogenation and α-arylation of ketones. researchgate.netacs.org The synthesis of metal complexes with this compound as a ligand could lead to new catalysts with unique reactivity and selectivity.

In the field of advanced materials, pyridine-amide based ligands are utilized in the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.orgrsc.org These materials have applications in gas storage, separation, and catalysis. The ability of this compound to coordinate with metal centers and participate in hydrogen bonding makes it an attractive building block for such supramolecular architectures. rsc.org Furthermore, pyridine derivatives have been investigated as luminogens with aggregation-induced emission enhancement (AIEE) properties, suggesting that this compound could be a precursor for novel fluorescent materials. beilstein-journals.org The exploration of these interdisciplinary avenues could unlock the full potential of this versatile chemical scaffold.

Q & A

Q. What are the optimal synthetic routes for 2-amino-2-(pyridin-3-yl)acetamide, and how do reaction conditions influence yield?

The synthesis typically involves condensation reactions between pyridine-3-carboxaldehyde and acetamide derivatives under basic conditions (e.g., NaOH or KOH). Key steps include nucleophilic addition of the amino group to the carbonyl, followed by cyclization. Continuous flow synthesis has been explored to enhance efficiency in industrial settings . Critical parameters include pH (8–10), temperature (60–80°C), and solvent selection (e.g., ethanol/water mixtures). Yields can drop below 50% if side reactions (e.g., over-oxidation) occur, necessitating purification via recrystallization or column chromatography .

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization employs ¹H/¹³C NMR to confirm the pyridine ring (δ 8.1–8.5 ppm for aromatic protons) and acetamide moiety (δ 2.1 ppm for CH₃). Mass spectrometry (MS) verifies molecular weight (136.15 g/mol), with ESI-MS typically showing [M+H]+ at m/z 136. FT-IR identifies functional groups (e.g., N-H stretch at 3300–3500 cm⁻¹, C=O at 1650–1700 cm⁻¹). Purity (>95%) is assessed via HPLC with a C18 column and UV detection at 254 nm .

Q. What are the primary biological activities associated with this compound?

Preliminary studies highlight antimicrobial activity against Gram-positive bacteria (MIC: 8–32 µg/mL) and anti-inflammatory effects via COX-2 inhibition (IC₅₀ ~10 µM). These activities stem from the pyridine ring’s π-π stacking with biological targets and the acetamide group’s hydrogen-bonding capacity. In vitro assays (e.g., LPS-induced macrophage models) are used to quantify cytokine suppression (e.g., IL-6, TNF-α) .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal electron density distribution, showing high electron density at the pyridine N-atom and acetamide carbonyl. HOMO-LUMO gaps (~4.5 eV) suggest moderate reactivity, aligning with its role in redox-mediated biological interactions. Molecular docking predicts binding affinities (ΔG ~−8.2 kcal/mol) to kinases or GPCRs, guiding target identification .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies (e.g., variable IC₅₀ values) often arise from assay conditions. For example, serum protein binding in cell-based vs. cell-free assays alters bioavailability. Standardizing protocols (e.g., fixed serum concentrations, consistent cell lines) and using orthogonal assays (e.g., SPR for binding kinetics, enzymatic assays for inhibition) improve reproducibility. Meta-analyses of structure-activity relationships (SAR) across analogs can isolate critical substituents .

Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?

Hydrolytic stability studies (pH 7.4 buffer, 37°C) show acetamide cleavage (t₁/₂ ~12 hours) via nucleophilic attack by water. Strategies to enhance stability include introducing electron-withdrawing groups (e.g., -CF₃) on the pyridine ring or replacing acetamide with a urea moiety. Accelerated degradation tests (e.g., 40°C/75% RH) combined with LC-MS monitor degradation products .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Racemization at the α-amino position can occur during acid/base workup. Chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution (e.g., lipase-catalyzed acyl transfer) ensures >99% enantiomeric excess. Continuous flow reactors minimize batch-to-batch variability, and in-line PAT (Process Analytical Technology) tools (e.g., FT-IR probes) monitor real-time purity .

Methodological Considerations

- Controlled Experiments : Use deuterated solvents (e.g., D₂O for NMR) to avoid proton exchange artifacts.

- Data Validation : Cross-reference spectral data with analogs (e.g., 2-amino-3-(pyridin-4-yl)propanoic acid derivatives) to confirm assignments .

- Ethical Compliance : Adhere to OECD guidelines for in vitro toxicity screening (e.g., Ames test for mutagenicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.